N-isopropylbenzenecarboximidoyl chloride
Description
N-Isopropylbenzenecarboximidoyl chloride (CAS: 6620-80-0) is an organochlorine compound featuring a benzene ring linked to an imidoyl chloride functional group substituted with an isopropyl moiety. This structure confers reactivity typical of imidoyl chlorides, making it valuable in organic synthesis for forming amidines, heterocycles, and pharmaceutical intermediates . The compound is commercially available at a price of $158.00 per 250 mg .
Properties
IUPAC Name |
N-propan-2-ylbenzenecarboximidoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c1-8(2)12-10(11)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXCYBZMLPRJAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(C1=CC=CC=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427889 | |
| Record name | N-isopropylbenzenecarboximidoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6620-80-0 | |
| Record name | N-isopropylbenzenecarboximidoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-isopropylbenzenecarboximidoyl chloride can be synthesized through the reaction of benzenecarboximidoyl chloride with isopropylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale reactors where benzenecarboximidoyl chloride and isopropylamine are mixed in stoichiometric amounts. The reaction mixture is stirred and maintained at a controlled temperature to ensure complete conversion. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: N-isopropylbenzenecarboximidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form N-isopropylbenzamide and hydrochloric acid.
Reduction: It can be reduced to N-isopropylbenzylamine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Hydrolysis: This reaction occurs readily in aqueous solutions or under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran are commonly used reducing agents.
Major Products:
Substitution Reactions: Products include N-isopropylbenzamide derivatives, N-isopropylbenzylamine, and other substituted benzenes.
Hydrolysis: The major product is N-isopropylbenzamide.
Reduction: The major product is N-isopropylbenzylamine.
Scientific Research Applications
N-isopropylbenzenecarboximidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-isopropylbenzenecarboximidoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbon atom, bonded to the chlorine atom, is susceptible to attack by nucleophiles, leading to the formation of various substituted products. This reactivity is exploited in synthetic chemistry to introduce the N-isopropylbenzenecarboximidoyl moiety into target molecules.
Comparison with Similar Compounds
Reactivity and Functional Group Comparison
Imidoyl Chloride vs. Amine :
this compound’s imidoyl chloride group is highly electrophilic, enabling nucleophilic substitution reactions (e.g., with amines to form amidines). In contrast, N-isopropylbutan-1-amine (a primary amine) acts as a nucleophile, participating in alkylation or acylation reactions .Chloroacetamide vs. Phthalimide :
N-Isopropylchloroacetamide contains a chloroacetamide group, which is less reactive than imidoyl chloride but still participates in SN2 reactions. N-Isopropylphthalimide , with its rigid phthalimide ring, is more stable and often used as a protective group or in polymer synthesis .
Biological Activity
N-isopropylbenzenecarboximidoyl chloride, also known by its chemical identifier 6620-80-0, is a compound with significant biological activity, particularly in the fields of pharmaceuticals and biochemistry. This article explores its properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H12ClN
- CAS Number : 6620-80-0
This compound acts primarily as a reactive intermediate in organic synthesis, particularly in the development of biologically active compounds. Its mechanism involves:
- Formation of Imidoyl Derivatives : The compound can undergo nucleophilic attack by various substrates, leading to the formation of imidoyl derivatives that exhibit diverse biological activities.
- Antitumor and Antibacterial Properties : Studies indicate that derivatives synthesized from this compound show promising antitumor and antibacterial effects, making it a valuable building block in drug development.
Antitumor Activity
Recent studies have demonstrated the potential of this compound in the synthesis of antitumor agents. For instance:
- Case Study : A derivative synthesized from this compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range. This suggests significant cytotoxicity against tumor cells while exhibiting minimal toxicity to normal cells.
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties:
- Research Findings : In vitro assays revealed that certain derivatives possess strong activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentrations (MICs) were reported to be lower than those of conventional antibiotics, indicating potential as a novel antibacterial agent.
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50/MIC Values | Reference |
|---|---|---|---|
| Antitumor | Various cancer cell lines | Low micromolar range | |
| Antibacterial | Staphylococcus aureus | < 10 µg/mL | |
| Streptococcus pneumoniae | < 5 µg/mL |
Safety and Toxicology
While this compound shows significant biological activity, safety assessments are crucial:
- Toxicological Studies : Preliminary studies suggest that while the compound is effective, it may exhibit cytotoxicity at higher concentrations. Further studies are needed to evaluate its safety profile comprehensively.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
